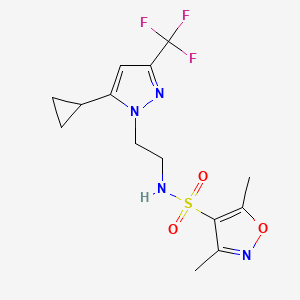

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N4O3S/c1-8-13(9(2)24-20-8)25(22,23)18-5-6-21-11(10-3-4-10)7-12(19-21)14(15,16)17/h7,10,18H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYYLIFDYGNCMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide involves multiple steps:

Formation of the pyrazol ring: : Reacting appropriate cyclopropyl derivatives with hydrazine and trifluoromethylating agents.

Substitution reactions: : Introducing the sulfonamide group under specific catalytic conditions.

Final assembly: : Coupling the intermediate with a suitable isoxazole derivative under conditions like reflux in polar solvents.

Industrial Production Methods

Industrially, the synthesis involves batch reactors for each synthetic step, ensuring precise control over reaction parameters like temperature, pressure, and pH. Continuous flow systems may also be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Undergoes oxidation with agents like potassium permanganate, leading to cleavage of specific groups.

Reduction: : Shows reduction reactions with agents such as lithium aluminum hydride, primarily affecting the sulfonamide moiety.

Substitution: : Engages in nucleophilic and electrophilic substitution reactions, mainly influenced by the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and strong bases for nucleophilic substitution.

Major Products

The reactions typically yield products like trifluoromethylated pyrazoles, various substituted isoxazoles, and their corresponding sulfonamide derivatives.

Scientific Research Applications

The compound has extensive applications in:

Chemistry: : Acts as a building block for synthesizing more complex molecules.

Biology: : Used in the study of enzyme inhibition and protein interactions due to its structural analogs with natural substrates.

Medicine: : Potential therapeutic uses, including as a candidate in anti-inflammatory and anti-cancer drug research.

Industry: : Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide exerts its effects primarily through:

Molecular Targets: : Targets enzymes and receptors by mimicking the structure of natural ligands.

Pathways: : Interferes with signaling pathways, affecting processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several sulfonamide-containing heterocycles, as evidenced below:

Key Observations:

Pyrazole vs. Pyrazolo-Pyrimidine Cores: The target compound and Example 191 () share the 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole moiety, which is critical for steric bulk and hydrophobic interactions. The trifluoromethyl group is conserved across all compounds, likely improving metabolic stability and binding affinity.

Sulfonamide Group Utility :

- Sulfonamide groups in the target compound and Example 191 () enhance solubility and serve as hydrogen-bond acceptors. However, in Goxalapladib (), the absence of sulfonamide is compensated by a naphthyridine-acetamide scaffold, prioritizing enzyme inhibition over solubility .

Synthetic Routes: Example 191 () and the target compound likely employ similar coupling reactions (e.g., amidation or Suzuki-Miyaura cross-coupling) due to shared intermediates like 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid .

Physicochemical Properties: Limited data are available for the target compound, but analogs like Example 191 () and the compound in exhibit molecular weights >500 Da, suggesting moderate-to-poor bioavailability without formulation aids. The melting point of the compound (175–178°C) aligns with typical sulfonamide derivatives, indicating crystalline stability .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The cyclopropyl group in the pyrazole ring (target compound and Example 191) may reduce metabolic oxidation compared to bulkier substituents (e.g., chromen-4-one in ). The trifluoromethyl group’s electron-withdrawing effects could modulate enzyme binding kinetics .

- Biological Potential: While Goxalapladib () targets atherosclerosis, the target compound’s isoxazole sulfonamide group suggests protease or kinase inhibition, analogous to FDA-approved drugs like Celecoxib .

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a complex molecular structure featuring a sulfonamide group, a pyrazole ring, and an isoxazole moiety. The molecular formula is C₁₅H₁₈F₃N₃O₂S, with a molecular weight of approximately 363.39 g/mol. The presence of trifluoromethyl and cyclopropyl groups contributes to its lipophilicity and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈F₃N₃O₂S |

| Molecular Weight | 363.39 g/mol |

| LogP | 3.5862 |

| Polar Surface Area | 37.92 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. Notably, it has been evaluated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. COX-2 inhibitors are sought after for their analgesic and anti-inflammatory properties without the gastrointestinal side effects associated with non-selective NSAIDs.

Inhibition of COX-2

Research indicates that derivatives similar to this compound exhibit significant COX-2 inhibition in vitro. For instance, studies have shown that sulfonamide-containing pyrazole derivatives can effectively block COX-2 activity, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be linked to its structural components:

- Pyrazole Ring : The trifluoromethyl group enhances lipophilicity and may improve binding affinity to COX-2.

- Sulfonamide Group : This moiety is crucial for biological activity, providing hydrogen bond interactions that stabilize binding to the target enzyme.

- Isoxazole Moiety : Contributes to the overall stability and potential reactivity of the compound.

Extensive SAR studies have revealed that modifications to these structural elements can lead to variations in biological potency and selectivity towards COX-2 over COX-1, minimizing adverse effects .

Antiinflammatory Activity

A study conducted on a series of pyrazole derivatives demonstrated that compounds with similar structural features to this compound showed promising anti-inflammatory effects in animal models. These results were supported by biochemical assays measuring plasma levels of inflammatory markers .

Anticancer Potential

Emerging research has also explored the anticancer properties of this compound class. In vitro studies indicated that certain pyrazole derivatives exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Q & A

Q. What are the recommended synthetic routes for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide, and what key intermediates should be prioritized?

The synthesis typically involves coupling a pyrazole intermediate with an isoxazole sulfonamide moiety. A general procedure includes:

- Step 1 : Preparation of the pyrazole core (5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole) via cyclocondensation of hydrazine derivatives with β-keto esters or cyclopropyl ketones .

- Step 2 : Alkylation of the pyrazole nitrogen using 2-chloroethylamine to introduce the ethyl linker .

- Step 3 : Sulfonamide coupling with 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates include the trifluoromethyl-substituted pyrazole and the sulfonyl chloride derivative. Yield optimization relies on controlling stoichiometry and reaction time .

| Intermediate | Synthetic Method | Key Reference |

|---|---|---|

| Pyrazole core | Cyclocondensation with β-keto esters | |

| Ethyl-linked pyrazole | Alkylation with 2-chloroethylamine | |

| Sulfonamide product | Nucleophilic substitution |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR confirm substituent positions and purity. The trifluoromethyl group shows distinct ¹⁹F signals at ~-60 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₇H₂₀F₃N₅O₃S).

- X-ray Crystallography : Resolves stereoelectronic effects, such as the dihedral angle between pyrazole and isoxazole rings, critical for understanding conformational stability .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to optimize the reaction yield and purity of this sulfonamide derivative?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in sulfonamide coupling .

- Reaction Path Search : ICReDD’s methodology combines computational screening (e.g., identifying optimal leaving groups) with experimental validation, reducing trial-and-error approaches .

- Machine Learning : Train models on existing pyrazole sulfonamide datasets to predict reaction conditions (e.g., solvent, catalyst) that maximize yield .

Q. What strategies resolve discrepancies in biological activity data across different assays for this compound?

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).

- Structural-Activity Relationship (SAR) Analysis : Compare crystallographic data (e.g., binding pocket interactions) with activity profiles to identify assay-specific artifacts .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to isolate variables (e.g., buffer pH, cell line) causing inter-assay variability .

Q. How does the presence of cyclopropyl and trifluoromethyl groups influence the compound's physicochemical properties and target binding?

- Physicochemical Impact :

- Cyclopropyl : Enhances metabolic stability by restricting conformational flexibility .

- Trifluoromethyl : Increases lipophilicity (logP) and electron-withdrawing effects, altering π-π stacking in target binding .

- Target Interaction : Molecular docking reveals the trifluoromethyl group occupies hydrophobic pockets in enzymes (e.g., kinases), while the cyclopropyl moiety minimizes off-target interactions via steric hindrance .

Methodological Considerations

- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize variables like temperature, solvent polarity, and catalyst loading .

- Data Contradictions : Apply hypothesis-driven troubleshooting (e.g., varying purification methods if HPLC purity conflicts with NMR data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.